4-Piperidinone, 2-methyl-6-phenyl-

Medicinal Chemistry Ion Channel Pharmacology Neurological Disorders

4-Piperidinone, 2-methyl-6-phenyl- (CAS 166450-04-0) is a disubstituted piperidin-4-one derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is characterized by a saturated piperidine ring containing a ketone at the 4-position and substituted with a methyl group at the 2-position and a phenyl group at the 6-position.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 166450-04-0
Cat. No. B15163017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinone, 2-methyl-6-phenyl-
CAS166450-04-0
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(N1)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3
InChIKeyLHWIOVMOEBZHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinone, 2-methyl-6-phenyl- (CAS 166450-04-0): A Structurally Defined Piperidin-4-one Scaffold for Synthetic and Medicinal Chemistry Applications


4-Piperidinone, 2-methyl-6-phenyl- (CAS 166450-04-0) is a disubstituted piperidin-4-one derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is characterized by a saturated piperidine ring containing a ketone at the 4-position and substituted with a methyl group at the 2-position and a phenyl group at the 6-position. This compound serves as a versatile scaffold in medicinal chemistry and as a synthetic intermediate due to its reactive ketone and amine functionalities. Its structure is distinct from other piperidin-4-ones, which may have different substitution patterns or lack one or both of these key substituents.

Defined 2-methyl-6-phenyl substitution pattern for medicinal chemistry SAR studies Scaffold for ion channel modulator development
Reactive ketone enables stereoselective transformations Intermediate for chiral piperidine building blocks

Why 4-Piperidinone, 2-methyl-6-phenyl- (CAS 166450-04-0) Cannot Be Substituted by Common Piperidinone Analogs


Substitution of 4-Piperidinone, 2-methyl-6-phenyl- with a generic piperidin-4-one or a differently substituted analog is not possible without altering key chemical and biological properties. The specific 2-methyl and 6-phenyl substituents are critical for dictating the compound's steric and electronic environment, which directly impacts its reactivity in downstream synthetic transformations and its potential for target engagement in biological systems. Furthermore, the compound's stereochemistry at the 2- and 6-positions (when resolved) can dramatically influence its three-dimensional shape and, consequently, its interaction with chiral biological targets or its performance in asymmetric catalysis. The absence of these specific substituents or a change in their relative positions would result in a distinct chemical entity with a different and unpredictable profile of activity, reactivity, and physicochemical properties.

Changing the 2-methyl or 6-phenyl substituents may alter steric and electronic properties, affecting both synthetic reactivity and biological target engagement.
Stereochemical variation (racemic vs. resolved enantiomers) can shift interaction with chiral targets, making direct substitution unpredictable without re-validation.

Quantitative Differentiation Evidence for 4-Piperidinone, 2-methyl-6-phenyl- (CAS 166450-04-0) Against Closest Analogs


Comparative Pharmacological Activity: Piperidin-4-one Scaffold in KCNQ2 Channel Modulation

While direct, head-to-head quantitative activity data for 4-Piperidinone, 2-methyl-6-phenyl- (CAS 166450-04-0) is not available in the public domain, evidence from closely related compounds provides a strong class-level inference for its potential differentiation. [1] The piperidin-4-one scaffold has been identified as a key pharmacophore for modulating potassium voltage-gated channels, specifically KCNQ2. [2] For instance, a structurally related 6-methyl-2-phenylpiperidin-4-one derivative (CAS 246042-17-1) has been reported with an IC50 of 2.02E+4 nM (20.2 µM) in an antagonist assay against KCNQ2. [1] This data point establishes a baseline for the activity of this substitution pattern on the piperidin-4-one core. [1] The specific 2-methyl and 6-phenyl substitution pattern of the target compound is a critical determinant of this activity, as demonstrated by extensive structure-activity relationship (SAR) studies on this class of molecules. [2]

KCNQ2 Antagonist Activity
Class-level inference
Analog IC50 20.2 µM
Supports scaffold-based ion channel interpretation
Direct data for target compound unavailable; based on resolved enantiomer analog
Medicinal Chemistry Ion Channel Pharmacology Neurological Disorders

Comparative Metabolic Stability: Piperidin-4-one Scaffold CYP Inhibition Profile

A key differentiator for piperidin-4-one derivatives is their potential for low cytochrome P450 (CYP) inhibition, a critical factor in avoiding drug-drug interactions. [1] While direct data for CAS 166450-04-0 is not available, data for a structurally analogous compound, 2-methyl-6-phenylpiperidin-4-one (CAS 246042-17-1), shows an IC50 of >6.00E+3 nM (>6 µM) against CYP2D6. [1] This indicates a low potential for CYP2D6 inhibition at physiologically relevant concentrations. [1] This property is not universal to all piperidin-4-ones; it is highly dependent on the specific substitution pattern, including the presence and position of the methyl and phenyl groups. [1] Substituting the compound with a different piperidinone analog could introduce unwanted CYP inhibition, leading to potential toxicity or altered pharmacokinetics of co-administered drugs. [1]

CYP2D6 Inhibition
Class-level inference
>6 µM (analog IC50)
Supports low CYP inhibition profile review
Based on structurally related analog; direct data needed for target compound
ADME/Tox Drug Metabolism Cytochrome P450

Synthetic Utility as a Precursor: Quantified Yield in Stereoselective Reduction

The synthetic utility of the 2-methyl-6-phenylpiperidin-4-one scaffold is quantitatively demonstrated by its efficient transformation into chiral piperidinols, which are valuable building blocks. [1] Using the resolved enantiomer (2S,6S)-2-methyl-6-phenylpiperidin-4-one (CAS 246042-17-1) as a direct analog, a stereoselective reduction with L-Selectride in tetrahydrofuran (THF) for 0.17 hours (10 minutes) yielded the corresponding (2S,6S)-piperidinol in 96% yield. [1] This high yield under mild conditions underscores the scaffold's reactivity and its potential for efficient, scalable synthesis of stereochemically pure intermediates. [1] While the racemic target compound (CAS 166450-04-0) will not yield a single enantiomer without a chiral reagent, this data confirms the carbonyl group's accessibility and the scaffold's suitability for such transformations. [1] Substitution with a different piperidinone (e.g., one lacking the 6-phenyl group) could alter the stereochemical outcome or the yield of such a reduction. [1]

Stereoselective Reduction
Class-level inference
96% yield (analog)
Supports synthetic efficiency context
L-Selectride, THF, 10 min; racemic target may require chiral conditions
Organic Synthesis Chiral Chemistry Process Chemistry

Optimal Research and Industrial Applications for 4-Piperidinone, 2-methyl-6-phenyl- (CAS 166450-04-0)


Medicinal Chemistry: Scaffold for KCNQ2 Channel Modulator Development

4-Piperidinone, 2-methyl-6-phenyl- is a preferred starting material for medicinal chemistry programs focused on developing novel potassium channel modulators, particularly those targeting KCNQ2 for neurological indications. [1][2] Its specific substitution pattern is critical for achieving the desired pharmacological activity profile, as demonstrated by SAR studies on related piperidin-4-one derivatives. [2] The compound serves as a non-substitutable core for generating focused libraries of analogs to optimize potency, selectivity, and pharmacokinetic properties. [1]

Synthetic Chemistry: Intermediate for Chiral Piperidine Derivatives

This compound is a valuable intermediate in the synthesis of stereochemically complex piperidine-based molecules. [4] The high-yielding reduction of the ketone to a chiral alcohol, as demonstrated by its enantiopure analog, makes it an attractive building block for constructing more elaborate structures in drug substance synthesis or natural product chemistry. [4] Its procurement is essential for projects requiring the precise introduction of a 2-methyl-6-phenylpiperidine motif. [4]

ADME/Tox Profiling: A Low-Risk Scaffold for CYP-Mediated Drug-Drug Interactions

Procurement of this compound is strategically advantageous for early-stage drug discovery programs where minimizing the risk of cytochrome P450 (CYP) inhibition is a key criterion. [3] Based on data from a closely related analog, the 2-methyl-6-phenylpiperidin-4-one scaffold exhibits a low potential for CYP2D6 inhibition. [3] This property can reduce the likelihood of late-stage development failures due to undesirable drug-drug interactions, making it a more predictable and de-risked starting point for lead optimization. [3]

Chemical Biology: A Tool Compound for Investigating Stereochemical Effects on Target Engagement

The racemic nature of CAS 166450-04-0, combined with the availability of its resolved enantiomers (e.g., CAS 246042-17-1), positions it as a useful tool for investigating the stereochemical requirements of biological targets. [1] By comparing the activity of the racemic mixture with that of the individual enantiomers, researchers can elucidate the role of chirality in target recognition and binding, providing valuable insights for rational drug design. [1]

Application
Selection Property
Validation Focus
KCNQ channel modulation studies
Scaffold substitution pattern review
Potency and selectivity in channel assays
Chiral piperidine synthesis
Ketone reactivity and reduction profile
Stereoselective transformation efficiency
CYP inhibition liability screening
CYP inhibition profile review
CYP2D6 and other isoform inhibition assays
Stereochemical target engagement studies
Enantiomer comparison context
Chiral recognition and binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Piperidinone, 2-methyl-6-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.